N-(2-Azepan-1-ylethyl)-N-isopropylamine
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Description
“N-(2-Azepan-1-ylethyl)-N-isopropylamine” is a chemical compound that belongs to the class of aliphatic amines. It is commonly used in various industrial processes, such as the production of surfactants, emulsifiers, and corrosion inhibitors. The molecular formula of this compound is C10H22N2 and it has a molecular weight of 170.3 .
Molecular Structure Analysis
The molecular structure of “N-(2-Azepan-1-ylethyl)-N-isopropylamine” consists of 10 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more specific information or a detailed analysis which is beyond my current capabilities.Scientific Research Applications
Protein Kinase Inhibition
Azepane derivatives, closely related to N-(2-Azepan-1-ylethyl)-N-isopropylamine, have been studied for their potential in inhibiting protein kinases, particularly PKB-alpha and PKA. This research suggests potential applications in drug discovery, especially in targeting diseases that involve kinase dysregulation (Breitenlechner et al., 2004).
Medicinal Chemistry and Drug Discovery
Azepane-based compounds have demonstrated a variety of pharmacological properties. Their structural diversity and adaptability make them suitable for new therapeutic agent development. Over 20 azepane-based drugs have been approved by the FDA, utilized for various diseases. These findings underscore the significance of azepane compounds in medicinal chemistry and drug discovery (Zha et al., 2019).
Development of Novel Glycosidase Inhibitors
Studies on azepane structures, similar to N-(2-Azepan-1-ylethyl)-N-isopropylamine, have been conducted to develop novel glycosidase inhibitors. Such inhibitors have potential applications in treating metabolic disorders and other diseases where glycosidase activity is a factor (Martínez-Mayorga et al., 2004).
Polymerization Applications
Research on the use of aminoalcohols, similar to N-(2-Azepan-1-ylethyl)-N-isopropylamine, has been conducted in the context of polymerization. These studies explore their role as initiators in ring-opening polymerization, indicating potential applications in materials science (Bakkali-Hassani et al., 2018).
properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2)12-7-10-13-8-5-3-4-6-9-13/h11-12H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFCHGMKNLUEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634710 |
Source
|
Record name | N-[2-(Azepan-1-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Azepan-1-ylethyl)-N-isopropylamine | |
CAS RN |
532407-05-9 |
Source
|
Record name | N-[2-(Azepan-1-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(azepan-1-yl)ethyl](propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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